

A Technical Guide to the Spectral Analysis of Cedrenol

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Compound of Interest

Compound Name: Cedrenol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **cedrenol**, a naturally occurring sesquiterpenoid alcohol. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and utilization of this compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **cedrenol**, along with the experimental protocols for acquiring such data.

Introduction to Cedrenol

Cedrenol, with the chemical formula $C_{15}H_{24}O$, is a bicyclic sesquiterpene alcohol possessing a characteristic woody aroma. Its structure, featuring a hydroxyl group and a carbon-carbon double bond, gives rise to distinct spectral signatures that are crucial for its unambiguous identification and structural elucidation. The IUPAC name for **cedrenol** is (1R,2R,5S,7R)-2,6,6-trimethyl-8-methylenetricyclo[5.3.1.0¹⁵]undecan-9-ol, and it is also known by synonyms such as cedr-8(15)-en-9-ol.^[1]

Spectral Data of Cedrenol

The following sections summarize the key spectral data for **cedrenol** obtained through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While complete assigned ^1H and ^{13}C NMR data for **cedrenol** is not readily available in the public domain, the following tables are based on typical chemical shift ranges for similar sesquiterpenoid structures and available database information.

Table 1: Predicted ^1H NMR Spectral Data for **Cedrenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.7-5.0	m	2H	=CH ₂ (exocyclic methylene)
~3.5-4.0	m	1H	CH-OH
~0.8-2.5	m	~21H	Aliphatic and allylic protons

Note: This is a predicted spectrum based on the structure of **cedrenol**. Actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Spectral Data for **Cedrenol**

Chemical Shift (δ) ppm	Carbon Type	Assignment
~150	Quaternary	C=CH ₂
~105	CH ₂	=CH ₂
~70-80	CH	CH-OH
~15-60	CH, CH ₂ , CH ₃	Aliphatic carbons

Note: This is a predicted spectrum based on the structure of **cedrenol**. The PubChem database indicates that a ^{13}C NMR spectrum was acquired on a BRUKER WP-200 SY instrument.[\[2\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **cedrenol** is characterized by the presence of a hydroxyl (-OH) group and a carbon-carbon double bond (C=C).

Table 3: Characteristic IR Absorption Bands for **Cedrenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (hydroxyl group)
3080-3010	Medium	=C-H stretch (alkene)
2960-2850	Strong	C-H stretch (alkane)
1680-1620	Medium	C=C stretch (alkene)
~1465	Medium	C-H bend (alkane)
~1375	Medium	C-H bend (alkane)
~1050	Medium	C-O stretch (secondary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. **Cedrenol** has a molecular weight of 220.35 g/mol .[\[1\]](#)

Table 4: Mass Spectrometry Fragmentation Data for **Cedrenol**

m/z	Relative Intensity (%)	Possible Fragment
220	Low	$[M]^+$ (Molecular Ion)
205	Moderate	$[M - CH_3]^+$
187	Moderate	$[M - CH_3 - H_2O]^+$
161	High	$[C_{12}H_{17}]^+$
105	High	$[C_8H_9]^+$
95	High	$[C_7H_{11}]^+$
43	High	$[C_3H_7]^+$
41	High	$[C_3H_5]^+$

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of **cedrenol**. These should be adapted based on the specific instrumentation and experimental goals.

NMR Spectroscopy

A sample of pure **cedrenol** is dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$), containing a small amount of tetramethylsilane (TMS) as an internal standard. 1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Infrared (IR) Spectroscopy

The IR spectrum of **cedrenol**, which can be a viscous liquid or solid, can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a

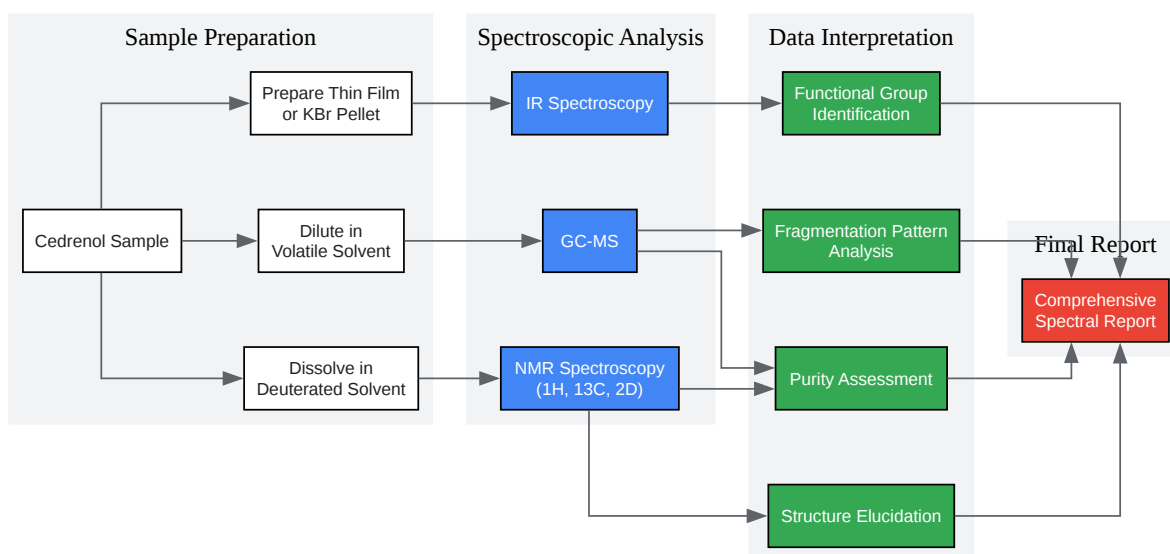
transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples, where a small amount of the sample is placed directly on the ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile compounds like **cedrenol**. A dilute solution of **cedrenol** in a volatile solvent (e.g., hexane or dichloromethane) is injected into the gas chromatograph. The sample is vaporized and separated on a capillary column (e.g., DB-5 or HP-5MS). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrum of **cedrenol** is then recorded.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis and identification of **cedrenol**.

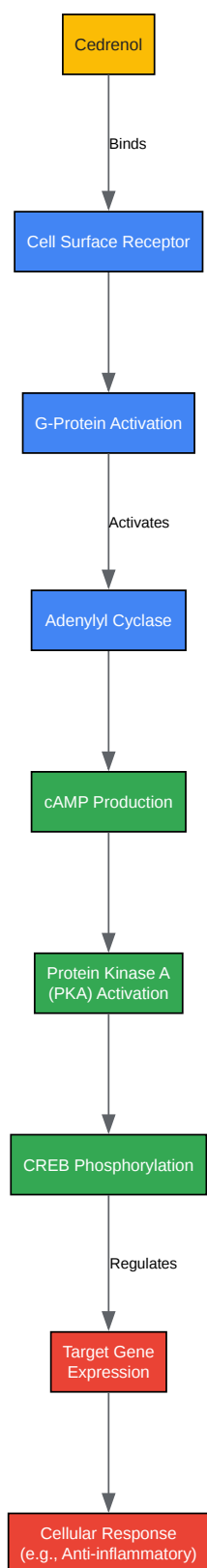


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Caption: Workflow for the spectral analysis of **cedrenol**.

Signaling Pathway Diagram (Hypothetical)

While **cedrenol** is primarily known as a fragrance and flavor compound, research into its biological activities is ongoing. The following is a hypothetical signaling pathway diagram illustrating a potential mechanism of action for **cedrenol** in a cellular context, for illustrative purposes.



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Caption: Hypothetical signaling pathway of **cedrenol**.

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References

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- 2. Cedrenol | C₁₅H₂₄O | CID 119831 - PubChem [pubchem.ncbi.nlm.nih.gov]
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